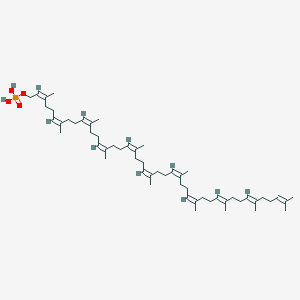

Ditrans,polycis-undecaprenyl phosphate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Ditrans,polycis-undecaprenyl phosphate is an undecaprenyl phosphate having two (E)- and eight (Z)-double bonds. It is a conjugate acid of a this compound(2-).

Applications De Recherche Scientifique

Antibacterial Drug Development

The increasing prevalence of antibiotic resistance has prompted extensive research into new antibacterial agents targeting unique pathways in bacterial cell wall biosynthesis. Ditrans, polycis-undecaprenyl phosphate serves as a target for inhibitors that can disrupt peptidoglycan synthesis. Notable studies have identified inhibitors of undecaprenyl pyrophosphate synthase (UPPS), which catalyzes the formation of this lipid carrier. These inhibitors have shown promise against methicillin-resistant Staphylococcus aureus (MRSA) and other resistant strains .

- Case Study : A study screened 450,000 compounds to identify potential UPPS inhibitors, resulting in several promising candidates with IC50 values around 2 μM against resistant strains .

Enzymatic Characterization

Research has focused on the enzymatic processes involving ditrans, polycis-undecaprenyl phosphate. The enzyme WecA catalyzes the transfer of GlcNAc-1-phosphate onto C55-P to form undecaprenyl-pyrophosphoryl-GlcNAc, a crucial intermediate in polysaccharide synthesis. Understanding these enzymatic mechanisms is vital for developing strategies to inhibit bacterial growth .

- Findings : Kinetic studies revealed that a minimal carbon chain length of 35 is required for effective enzyme activity, highlighting the specificity of these biochemical interactions .

Biosynthetic Pathways

Ditrans, polycis-undecaprenyl phosphate is integral to various biosynthetic pathways, particularly those involving cell wall polymers. It acts as a glycan lipid carrier in the construction of peptidoglycan and other polysaccharides necessary for bacterial integrity and survival .

- Research Insight : The biosynthesis of C55-P involves multiple enzymatic steps and is critical for maintaining bacterial cell structure. Disruptions in this pathway can lead to cell lysis and death, making it an attractive target for novel antibiotics .

Data Tables

| Application Area | Description | Key Findings |

|---|---|---|

| Antibacterial Drug Development | Targeting UPPS for new antibiotic development | Inhibitors show efficacy against MRSA and VRE |

| Enzymatic Characterization | Analysis of WecA enzyme activity with C55-P | Requires a minimum chain length of 35 carbons |

| Biosynthetic Pathways | Role in peptidoglycan synthesis and bacterial integrity | Essential for cell wall construction |

Propriétés

Formule moléculaire |

C55H91O4P |

|---|---|

Poids moléculaire |

847.3 g/mol |

Nom IUPAC |

[(2Z,6Z,10Z,14Z,18Z,22Z,26Z,30Z,34E,38E)-3,7,11,15,19,23,27,31,35,39,43-undecamethyltetratetraconta-2,6,10,14,18,22,26,30,34,38,42-undecaenyl] dihydrogen phosphate |

InChI |

InChI=1S/C55H91O4P/c1-45(2)23-13-24-46(3)25-14-26-47(4)27-15-28-48(5)29-16-30-49(6)31-17-32-50(7)33-18-34-51(8)35-19-36-52(9)37-20-38-53(10)39-21-40-54(11)41-22-42-55(12)43-44-59-60(56,57)58/h23,25,27,29,31,33,35,37,39,41,43H,13-22,24,26,28,30,32,34,36,38,40,42,44H2,1-12H3,(H2,56,57,58)/b46-25+,47-27+,48-29-,49-31-,50-33-,51-35-,52-37-,53-39-,54-41-,55-43- |

Clé InChI |

UFPHFKCTOZIAFY-NTDVEAECSA-N |

SMILES |

CC(=CCCC(=CCCC(=CCCC(=CCCC(=CCCC(=CCCC(=CCCC(=CCCC(=CCCC(=CCCC(=CCOP(=O)(O)O)C)C)C)C)C)C)C)C)C)C)C |

SMILES isomérique |

CC(=CCC/C(=C/CC/C(=C/CC/C(=C\CC/C(=C\CC/C(=C\CC/C(=C\CC/C(=C\CC/C(=C\CC/C(=C\CC/C(=C\COP(=O)(O)O)/C)/C)/C)/C)/C)/C)/C)/C)/C)/C)C |

SMILES canonique |

CC(=CCCC(=CCCC(=CCCC(=CCCC(=CCCC(=CCCC(=CCCC(=CCCC(=CCCC(=CCCC(=CCOP(=O)(O)O)C)C)C)C)C)C)C)C)C)C)C |

Synonymes |

undecaprenyl phosphate |

Origine du produit |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.